tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Overview
Description
Tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses based on existing research.
- Molecular Formula : C₁₆H₂₂N₂O₂
- Molar Mass : 274.36 g/mol
- Density : 1.149 g/cm³ (predicted)
- Boiling Point : 392.6 °C (predicted)
- pKa : 9.19 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. This compound can modulate enzyme activity by binding to active sites or influencing cellular signaling pathways. Research indicates that it may exhibit inhibitory effects on specific biological processes, although detailed mechanisms remain to be fully elucidated .
Biological Activities
Preliminary studies suggest that this compound possesses a range of biological activities:
- Antimicrobial Activity : Initial investigations have indicated potential antimicrobial properties against several pathogens.
- Cytotoxic Effects : The compound has shown cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Some studies hint at neuroprotective properties that could be beneficial in neurodegenerative diseases .
Research Findings and Case Studies
Several key studies have contributed to the understanding of the biological activity of this compound:
- Anticancer Activity :
- Antimicrobial Studies :
-
Neuroprotective Effects :
- In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Structure | Notable Biological Activity |
---|---|---|
Compound A | Similar pyrrole structure | Moderate anticancer activity |
Compound B | Indene moiety present | Antimicrobial effects |
Tert-butyl 8-amino... | Unique tetrahydroindeno structure | High cytotoxicity and neuroprotection |
The unique combination of structural features and stereochemistry in this compound contributes to its distinct biological activities compared to these similar compounds .
Properties
IUPAC Name |
tert-butyl 4-amino-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-8-12-10-6-4-5-7-11(10)14(17)13(12)9-18/h4-7,12-14H,8-9,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUBMYYRYHUSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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